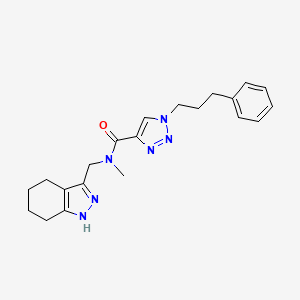![molecular formula C16H25NO B4981057 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4981057.png)
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DMXB-A, and it has been found to have interesting biochemical and physiological effects that make it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine involves its interaction with nicotinic acetylcholine receptors (nAChRs). This compound has been found to have selective agonist activity at the α7 nAChR subtype, which is involved in many physiological processes including memory and attention. DMXB-A has also been found to have modulatory effects on other nAChR subtypes, which may contribute to its therapeutic potential in neurological disorders.
Biochemical and Physiological Effects
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine has been found to have interesting biochemical and physiological effects. This compound has been shown to enhance cognitive function in animal models, as well as improve memory and attention in human subjects. DMXB-A has also been found to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize and has good purity, which makes it a useful tool for studying the cholinergic system. However, DMXB-A has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine. One potential direction is to further explore its therapeutic potential in neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to investigate its effects on other physiological systems, such as the immune system. Additionally, further studies are needed to fully understand the mechanism of action of DMXB-A and its potential side effects.
Conclusion
In conclusion, 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine is a promising compound for scientific research. This compound has been found to have interesting biochemical and physiological effects, and it has potential therapeutic applications in neurological disorders. Further research is needed to fully understand the mechanism of action of DMXB-A and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine involves several steps. The first step is the synthesis of 4-(2,6-dimethylphenoxy)butylamine, which is then reacted with pyrrolidine in the presence of a catalyst to form the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine has been studied for its potential applications in scientific research. This compound has been found to have interesting effects on the cholinergic system, which is involved in many physiological processes including memory, attention, and muscle control. DMXB-A has also been studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-8-7-9-15(2)16(14)18-13-6-5-12-17-10-3-4-11-17/h7-9H,3-6,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCIQSYOSCXIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B4980975.png)


![4-[4-(1-naphthyl)-1,3-thiazol-2-yl]morpholine hydrochloride](/img/structure/B4980986.png)

![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-4-piperidinecarboxylate](/img/structure/B4981005.png)
![3,3-dimethyl-10-pentanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4981015.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B4981017.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981021.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4981022.png)
![3-{[(3-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4981031.png)

![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4981049.png)
![3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4981051.png)